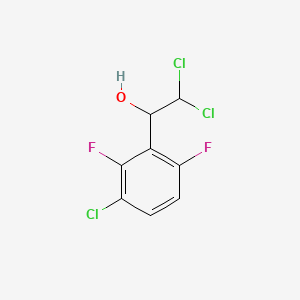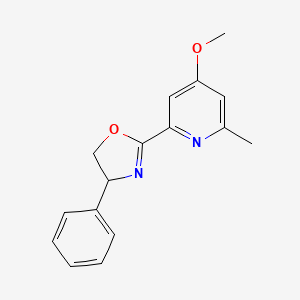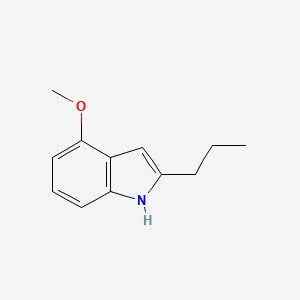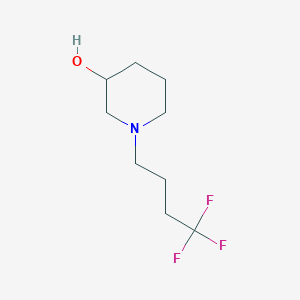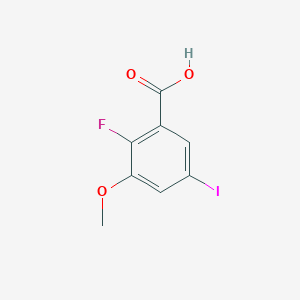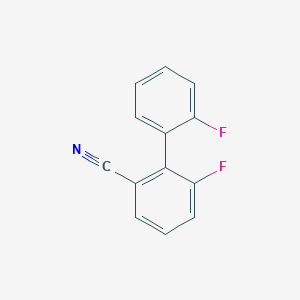
2',6-Difluorobiphenyl-2-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2’,6-Difluorobiphenyl-2-carbonitrile is an organic compound with the molecular formula C13H7F2N and a molecular weight of 215.2 g/mol . It is a derivative of biphenyl, where two fluorine atoms are substituted at the 2’ and 6’ positions, and a nitrile group is attached to the 2 position of the biphenyl structure
Preparation Methods
The synthesis of 2’,6-Difluorobiphenyl-2-carbonitrile typically involves the reaction of 3-fluoro-2-iodobenzonitrile with 2-fluorophenylboronic acid . The reaction is carried out under Suzuki coupling conditions, which include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) . The reaction mixture is usually heated to facilitate the coupling process, resulting in the formation of the desired product.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
2’,6-Difluorobiphenyl-2-carbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms in the compound can be substituted with other functional groups using appropriate reagents and conditions. For example, nucleophilic aromatic substitution can replace the fluorine atoms with nucleophiles such as amines or thiols.
Oxidation and Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation. Conversely, the compound can be oxidized to introduce additional functional groups or modify existing ones.
Coupling Reactions: The biphenyl structure allows for further functionalization through coupling reactions, such as Suzuki or Heck coupling, to introduce various substituents.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, reduction of the nitrile group yields the corresponding amine, while substitution reactions result in derivatives with different functional groups.
Scientific Research Applications
2’,6-Difluorobiphenyl-2-carbonitrile has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules. Its unique structure makes it valuable in the development of new materials and catalysts.
Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions of fluorinated compounds with biological molecules.
Medicine: Research into its potential medicinal properties is ongoing, with studies exploring its use as a precursor for pharmaceutical compounds.
Mechanism of Action
The mechanism of action of 2’,6-Difluorobiphenyl-2-carbonitrile depends on its specific application. In chemical reactions, its reactivity is influenced by the electron-withdrawing effects of the fluorine atoms and the nitrile group. These groups can stabilize reaction intermediates and influence the overall reaction pathway.
In biological systems, the compound’s interactions with molecular targets are determined by its ability to form hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with proteins, nucleic acids, and other biomolecules . The exact pathways involved vary depending on the specific biological context and the nature of the target molecules.
Comparison with Similar Compounds
2’,6-Difluorobiphenyl-2-carbonitrile can be compared with other fluorinated biphenyl derivatives, such as:
2’,4-Difluorobiphenyl-2-carbonitrile: Similar in structure but with fluorine atoms at the 2’ and 4’ positions, leading to different reactivity and properties.
2’,6-Difluorobiphenyl-4-carboxylic acid: Contains a carboxylic acid group instead of a nitrile, resulting in different chemical behavior and applications.
2’,6-Difluorobiphenyl-2-amine:
The uniqueness of 2’,6-Difluorobiphenyl-2-carbonitrile lies in its specific substitution pattern and the presence of both fluorine atoms and a nitrile group, which confer distinct chemical properties and reactivity .
Properties
Molecular Formula |
C13H7F2N |
|---|---|
Molecular Weight |
215.20 g/mol |
IUPAC Name |
3-fluoro-2-(2-fluorophenyl)benzonitrile |
InChI |
InChI=1S/C13H7F2N/c14-11-6-2-1-5-10(11)13-9(8-16)4-3-7-12(13)15/h1-7H |
InChI Key |
FGUIDVNXBOZMLY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=C(C=CC=C2F)C#N)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


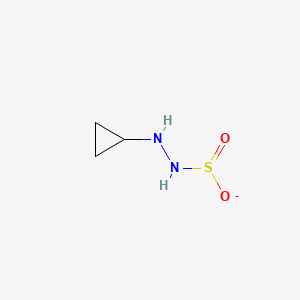

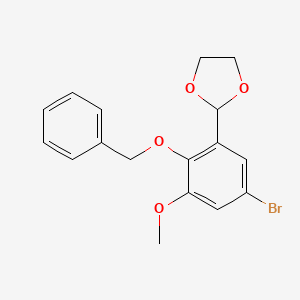
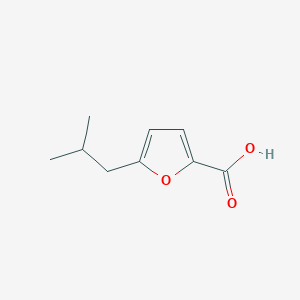
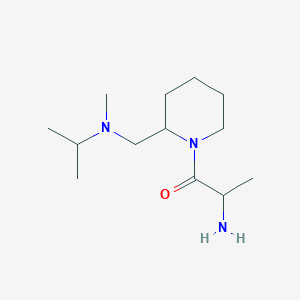

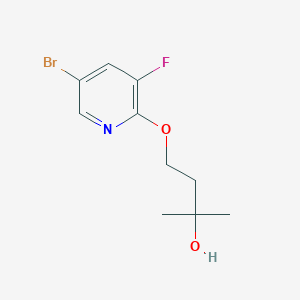
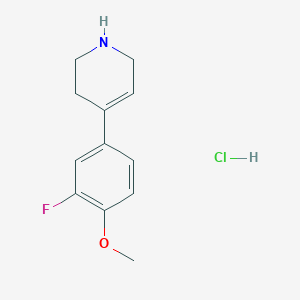
![2-Amino-1-[4-[benzyl(cyclopropyl)amino]piperidin-1-yl]-3-methylbutan-1-one](/img/structure/B14775709.png)
